molecular formula C17H16N2O3S B2918204 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide CAS No. 2097884-35-8

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide

Cat. No.: B2918204
CAS No.: 2097884-35-8
M. Wt: 328.39
InChI Key: KPLONQFNDWZROY-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted with a cyclopropyl group at position 5 and a carboxamide group at position 3. The carboxamide nitrogen is further functionalized with a 2-(1-benzothiophen-3-yl)-2-hydroxyethyl side chain.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-14(12-9-23-16-4-2-1-3-11(12)16)8-18-17(21)13-7-15(22-19-13)10-5-6-10/h1-4,7,9-10,14,20H,5-6,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLONQFNDWZROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC(C3=CSC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene ring.

    Reduction: Reduction reactions can be performed on the oxazole ring.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene ring can lead to sulfoxides or sulfones.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide involves interaction with specific molecular targets. For instance, it may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Feature Target Compound Analog 1 Analog 2 Analog 3
Core Structure 1,2-Oxazole 1,2-Oxazole 1,2-Oxazole + 1,2,4-Oxadiazole Thienoimidazolidine
Key Substituent Benzothiophene-hydroxyethyl Chloroacetyl-piperidine Thiophene Biotin-like moiety
Molecular Weight ~350–370 g/mol 311.76 g/mol 330.40 g/mol 737.91 g/mol
Likely Solubility Moderate (polar groups) Low (chloroacetyl) Moderate (oxadiazole) Low (high MW)
Potential Application CNS-targeting Kinase inhibition Metabolic stability Bioconjugation

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 300.36 g/mol
  • CAS Number : 2330083-19-5

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The primary areas of focus include:

  • Antimicrobial Activity
    • Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium with Minimum Bactericidal Concentration (MBC) values around 125 µg/mL .
  • Antifungal Activity
    • The compound also showed activity against Candida albicans, indicating its potential as an antifungal agent. The effective concentration for antifungal activity was similarly noted at 125 µg/mL .
  • Cytotoxicity
    • In cellular assays, the compound was tested on B16F10 melanoma cells. Results indicated that it was non-toxic at concentrations up to 5 µM over 72 hours, suggesting a favorable safety profile for further development .

Detailed Research Findings

The following table summarizes key findings from various studies on the biological activity of the compound:

Study Focus Findings Reference
Antimicrobial ActivityModerate activity against E. faecium and S. aureus (MBC: 125 µg/mL)
Antifungal ActivityEffective against C. albicans (MBC: 125 µg/mL)
CytotoxicityNon-toxic to B16F10 cells at concentrations up to 5 µM
SynthesisMulti-step synthesis with characterization of biological properties

Case Study 1: Antimicrobial Efficacy

A study conducted by MDPI evaluated the antimicrobial efficacy of various derivatives of oxazole compounds, including this compound. The results indicated that this compound could serve as a lead structure for developing new antibiotics targeting resistant bacterial strains due to its effective MBC values against clinically relevant pathogens .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of the compound on cancer cell lines. The study demonstrated that while some derivatives exhibited cytotoxicity, this compound maintained a favorable safety profile, making it a candidate for further exploration in cancer therapy without significant toxicity concerns .

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